ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate
Description
The compound ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate features a benzo[c][1,2,5]thiadiazole core modified with a sulfone group (2,2-dioxid), a fluorine atom at position 6, and a methyl group at position 2. The side chain includes an acetamido linker and an ethyl ester terminal group.
Properties
IUPAC Name |
ethyl 2-[[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O5S/c1-3-22-13(19)7-15-12(18)8-17-11-6-9(14)4-5-10(11)16(2)23(17,20)21/h4-6H,3,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGJLBOKGXRACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate typically involves multi-step procedures starting from simple aromatic compounds. Key reactions often include nitration, sulfonation, and esterification. The fluoro and methyl substitutions are usually introduced through selective halogenation and alkylation reactions, respectively. The acetamido group is typically formed via acylation of the appropriate amine.
Industrial Production Methods
In industrial settings, the production of this compound necessitates scalable and efficient methods. Continuous flow reactions and batch processing are commonly employed to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and catalysts are meticulously optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate undergoes various chemical reactions:
Oxidation: This reaction typically involves the conversion of functional groups to their oxidized forms, often using oxidizing agents like hydrogen peroxide or permanganates.
Reduction: Reduction reactions can involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, allowing modification of the compound's functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols.
Major Products
Depending on the reaction conditions and reagents used, the primary products include various oxidized, reduced, and substituted derivatives of the parent compound.
Scientific Research Applications
Ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate has broad applications in:
Chemistry: Used as a precursor for more complex synthetic routes and as a reagent in organic synthesis.
Biology: Utilized in studies investigating its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.
Industry: Applied in the synthesis of advanced materials, including polymers and composites.
Mechanism of Action
The biological activity of ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate is often mediated by its interaction with cellular targets. Its mechanism typically involves:
Molecular Targets: Binding to enzymes or receptors critical to cellular functions.
Pathways: Modulating biochemical pathways, such as signal transduction cascades or metabolic routes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
(a) Benzo[c][1,2,5]thiadiazole vs. Thiazole/Imidazothiazole Derivatives
- describes ethyl 2-(2-aminothiazol-4-yl)acetate derivatives with phenylimidazothiazole cores. These lack the sulfone group and fluorine substitution, resulting in reduced electron-withdrawing effects compared to the target compound.
- highlights ethyl 2-(2-(2-(N-phenylsulfamoyl)acetamido)thiazol-4-yl)acetate, which shares the ethyl ester and acetamido groups but replaces the benzo-thiadiazole with a simpler thiazole ring.
(b) Sulfone Functionality
Substituent Effects
(a) Fluorine vs. Non-Fluorinated Analogs
- The 6-fluoro substituent in the target compound improves bioavailability and resistance to cytochrome P450 oxidation, a feature absent in ’s anthracene-based acetamido compound (5c ) and ’s pyrene derivative (5j ) .
- ’s tetrafluorobenzamido-containing compound shares fluorine’s electronic effects but lacks the benzo-thiadiazole core, limiting direct comparability .
(b) Methyl and Ethyl Ester Groups
- Similar methyl substitutions are observed in ’s naphthalenylmethyl carbamate derivative, though its complex side chain differs significantly .
- The ethyl ester terminal group in the target compound increases lipophilicity, akin to ’s methyl 2-(indolin-3-yl)acetamido benzoate (CI-b ), but the latter lacks the heterocyclic sulfone system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
